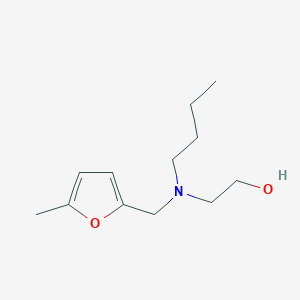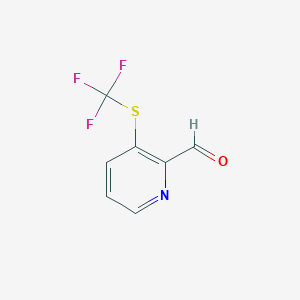
5-(Bromomethyl)-3,5-dimethyloctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-3,5-dimethyloctane is an organic compound characterized by the presence of a bromomethyl group attached to a dimethyloctane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3,5-dimethyloctane typically involves the bromination of 3,5-dimethyloctane. This can be achieved through a free radical halogenation process using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-3,5-dimethyloctane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: The major product is 3,5-dimethyloctane.
Applications De Recherche Scientifique
5-(Bromomethyl)-3,5-dimethyloctane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Biological Studies: The compound is used in the study of biochemical pathways and enzyme interactions.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-3,5-dimethyloctane involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Bromide: Similar in structure but contains a benzene ring instead of an octane backbone.
5-Bromo-2-methylbenzoate: Contains a bromomethyl group attached to a benzoate structure.
5,5-Bis(bromomethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxane: Contains two bromomethyl groups and a dioxane ring.
Uniqueness
5-(Bromomethyl)-3,5-dimethyloctane is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. Its reactivity and applications differ from those of aromatic bromomethyl compounds, making it valuable in specific synthetic and industrial contexts.
Propriétés
Formule moléculaire |
C11H23Br |
|---|---|
Poids moléculaire |
235.20 g/mol |
Nom IUPAC |
5-(bromomethyl)-3,5-dimethyloctane |
InChI |
InChI=1S/C11H23Br/c1-5-7-11(4,9-12)8-10(3)6-2/h10H,5-9H2,1-4H3 |
Clé InChI |
KUPDECPJRWCJNV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(CC(C)CC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


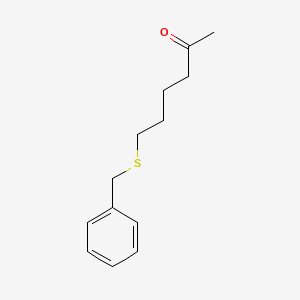
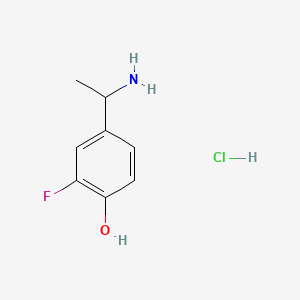
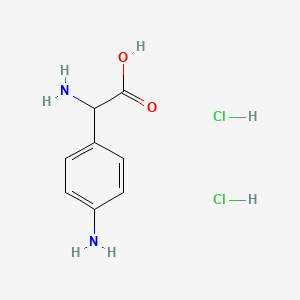
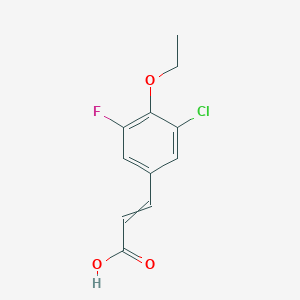
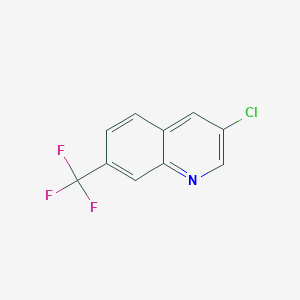
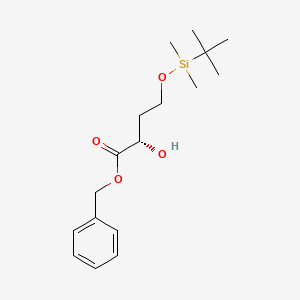
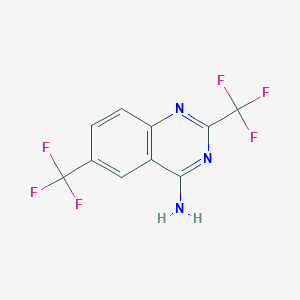
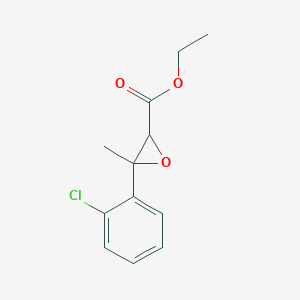
![3-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13646924.png)
![(SP-4-1)-[29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-|EN29,|EN30,|EN31,|EN32]zinc](/img/structure/B13646932.png)

